molecular formula C23H15N3O3S2 B2952718 Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-75-2

Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2952718
CAS No.: 887902-75-2
M. Wt: 445.51
InChI Key: DAXVJCYEADXQHM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a quinoline ring, and a benzo[d]thiazole ring. The thiophene ring is a five-membered heterocyclic compound containing one sulfur atom . The quinoline ring is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . The benzo[d]thiazole ring is a polycyclic aromatic compound that consists of a benzene ring fused to a thiazole ring .

Scientific Research Applications

Pharmacokinetics and Metabolism

Pharmacokinetics and metabolism studies are essential for understanding how compounds are absorbed, distributed, metabolized, and excreted in the body. For example, research on nicardipine hydrochloride, a vasodilator, showed species-specific pharmacokinetics and indicated a marked first-pass effect after oral administration, with systemic availability increasing with dosage. Such studies help in the development of drugs by optimizing their pharmacological profiles for therapeutic use (Higuchi & Shiobara, 1980).

Diagnostic Imaging in Neurodegenerative Diseases

Compounds with specific binding properties are used in diagnostic imaging to identify pathological features in diseases like Alzheimer's. For instance, 18F-FIBT, a PET tracer, has been investigated for its ability to specifically image β-amyloid depositions in neurodegenerative diseases. Its selective binding and excellent pharmacokinetics make it a promising tool for diagnosing and studying the progression of conditions such as Alzheimer's disease (Grimmer et al., 2018).

Metabolic Studies in Humans

Investigating the metabolism of compounds provides insights into their potential therapeutic or toxic effects. For example, a study on meloxicam, an anti-inflammatory drug, detailed its extensive metabolism, with the main metabolites formed by hydroxylation. Understanding the metabolic pathways helps in predicting drug interactions and optimizing therapeutic efficacy (Schmid et al., 1995).

Exposure to Carcinogens

Research on exposure to heterocyclic amines, which have structures similar to the compound , highlights the importance of understanding environmental and dietary sources of potential carcinogens. Studies measuring the concentrations of these compounds in human subjects can inform public health recommendations and cancer prevention strategies (Turesky et al., 2007).

Future Directions

Thiazole derivatives, which are part of the compound’s structure, have been the focus of much research due to their diverse biological activities . Future research may continue to explore the potential applications of these compounds in various fields, including medicinal chemistry and material science .

Properties

IUPAC Name

methyl 2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S2/c1-29-22(28)13-8-9-17-20(11-13)31-23(25-17)26-21(27)15-12-18(19-7-4-10-30-19)24-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXVJCYEADXQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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